Paxillin

Übersicht

Beschreibung

Paxillin ist ein toxisches, tremorgenes Diterpen-Indol-Polyzyklus-Alkaloid-Molekül, das vom Pilz Penicillium paxilli produziert wird. Es wurde erstmals 1975 charakterisiert . This compound ist bekannt für seine Fähigkeit, Kaliumkanäle zu blockieren, und wird als potenziell genotoxisches Compound angesehen .

Wissenschaftliche Forschungsanwendungen

Paxillin hat mehrere Anwendungen in der wissenschaftlichen Forschung. Es wird als Werkzeug zur Untersuchung von Kaliumkanälen verwendet, da es die Fähigkeit besitzt, große Calcium-aktivierte Kaliumkanäle (BK-Kanäle) zu blockieren . In der Biologie wurde es verwendet, um autismusähnliches Verhalten bei Mäusen durch Hemmung des BK-Kanals zu induzieren . This compound wurde auch gefunden, um die Lebensdauer, die Gesundheitsspanne und die Mobilität von gealterten C. elegans-Würmern zu verlängern . In der Medizin wurde es auf seine Antikonvulsivum-Aktivität gegen Picrotoxin- und Pentylentetrazol-Krämpfe bei Mäusen untersucht . Zusätzlich wurde this compound verwendet, um monoklonale Antikörper zur Detektion von Mykotoxinen in landwirtschaftlichen Produkten zu entwickeln .

Wirkmechanismus

This compound übt seine Wirkung hauptsächlich durch Hemmung von großen Calcium-aktivierten Kaliumkanälen (BK-Kanälen) aus . Die Hemmung ist umgekehrt proportional zur Öffnungswahrscheinlichkeit des BK-Kanals, d. h. This compound bindet stärker an die geschlossene Konformation des Kanals . Diese Bindung reduziert die Gleichgewichtskonstante zwischen geschlossen und offen, wodurch die Besetzung von geschlossenen Kanal-Konformationen begünstigt wird . This compound hemmt auch die Sarkoplasmatischen/endoplasmatischen Retikulum-Calcium-ATPase (SERCA) mit unterschiedlichen IC50-Werten für verschiedene Isoformen .

Wirkmechanismus

Target of Action

Paxilline is an indole alkaloid mycotoxin produced by Penicillium paxilli . It primarily targets large conductance Ca2+ and voltage-activated K+ (BK) channels . BK channels are crucial for various physiological processes, including muscle contraction, hormone secretion, and neuronal excitability .

Mode of Action

Paxilline inhibits BK channels through an almost exclusively closed-channel block mechanism . This means that the inhibition is inversely dependent on the BK channel’s open probability (Po), and is fully relieved by conditions that increase Po . The binding of a single paxilline molecule allosterically alters the intrinsic equilibrium constant favoring occupancy of closed states . The affinity for the closed conformation is >500-fold greater than the affinity for the open conformation .

Biochemical Pathways

The biosynthesis of paxilline involves a series of enzymatic reactions. PaxG, a geranylgeranyl diphosphate (GGPP) synthase, is proposed to catalyze the first step in paxilline biosynthesis . The biosynthetic pathway involves two epoxidations and two cyclizations to yield paspaline, followed by two oxidation reactions and a demethylation to complete the synthesis .

Result of Action

The molecular and cellular effects of paxilline’s action are primarily related to its inhibition of BK channels. This inhibition can affect various physiological processes, including cell movement and migration . Paxillin, a protein that shares a similar name but is distinct from paxilline, plays a key role in these processes by recruiting structural and signaling molecules involved in cell movement and migration .

Action Environment

The action, efficacy, and stability of paxilline can be influenced by various environmental factors. For instance, the presence of extracellular ATP can induce this compound phosphorylation, facilitating this compound-NLRP3 interaction, and promoting NLRP3 deubiquitination, thereby activating the NLRP3 inflammasome . .

Vorbereitungsmethoden

Die Biosynthese von Paxillin beginnt mit der Synthese von Geranylgeranylpyrophosphat über den Terpenoid-Weg und Indol-3-glycerolphosphat, einem Zwischenprodukt im Tryptophan-Biosyntheseweg . Die Biosynthese umfasst zwei Epoxidierungen und zwei Cyclisierungen, um Paspalin zu ergeben, gefolgt von zwei Oxidationsreaktionen und einer Demethylierung, um die Synthese abzuschließen . Industrielle Produktionsverfahren umfassen die Expression der notwendigen Gene in Aspergillus oryzae, um den biosynthetischen Weg zu replizieren .

Analyse Chemischer Reaktionen

Paxillin unterliegt verschiedenen chemischen Reaktionen, darunter Prenylierung, bei der es mit Dimethylallyldiphosphat reagiert, um Di-Prenyl-Paxillin und Mono-Prenyl-Paxillin zu bilden . Das für diese Reaktion verantwortliche Enzym ist eine Prenyltransferase, die die sukzessive Di-Prenylierung katalysiert . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Dimethylallyldiphosphat und Geranylgeranylpyrophosphat . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Di-prenyliertes und Mono-prenyliertes this compound .

Vergleich Mit ähnlichen Verbindungen

Paxillin gehört zu einer Klasse von Indol-Diterpenoiden, zu denen Verbindungen wie Paspalin und Pyrathis compound gehören . Paspalin ist ein weiteres Indol-Diterpen mit einem ähnlichen biosynthetischen Weg, während Pyrathis compound ein neuartiges Analogon von this compound mit einem zusätzlichen Dihydropyranring ist . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren spezifischen biologischen Aktivitäten und Toxizitätsprofilen . This compound ist einzigartig in seiner starken Hemmung von BK-Kanälen und seiner potentiellen Genotoxizität .

Biologische Aktivität

Paxilline is a tremorgenic mycotoxin produced by various fungi, notably Penicillium paxilli. It is primarily recognized for its role as a selective blocker of large conductance calcium-activated potassium (BK) channels. This article explores the biological activity of paxilline, focusing on its mechanisms of action, effects on neuronal function, and potential therapeutic implications.

Paxilline's primary mechanism involves the inhibition of BK channels, which are crucial for regulating neuronal excitability and neurotransmitter release. The compound binds to the intracellular region of BK channels, leading to a reduction in potassium ion conductance. This action can result in prolonged depolarization of neurons and increased intracellular calcium levels, affecting various cellular processes.

Key Findings on Paxilline's Mechanism

- Inhibition of BK Channels : Paxilline effectively blocks BK channels on both the plasma membrane and intracellular organelles. Studies indicate that it can induce calcium transients in neurons by inhibiting nuclear BK channels (nBK), which are implicated in regulating gene expression through calcium signaling pathways .

- Impact on CREB Phosphorylation : Paxilline has been shown to induce phosphorylation of cAMP response element-binding protein (CREB) in isolated nuclei, which is essential for long-term memory formation and neuronal plasticity. This effect is mediated through elevations in nuclear calcium levels .

- Effects on Other Ion Channels : Beyond BK channels, paxilline also exhibits inhibitory effects on other ion channels, such as KCNK18, suggesting a broader impact on neuronal excitability .

Biological Effects

Paxilline has been studied for its effects on cognitive function and behavior, particularly in models of neurotoxicity induced by substances like thalidomide. Research indicates that paxilline can ameliorate cognitive deficits associated with thalidomide treatment by restoring normal synaptic function.

Case Studies and Experimental Findings

- Cognitive Function Restoration : In experiments with mice treated with thalidomide, paxilline administration improved performance in memory tasks such as the passive avoidance test and novel object recognition test. These results suggest that paxilline mitigates thalidomide-induced cognitive impairment through its action on BK channels .

- Behavioral Assessments : Paxilline treatment normalized increased immobility times observed in thalidomide-treated mice during forced-swimming tests, indicating potential antidepressant-like effects .

Data Table: Summary of Paxilline's Biological Activity

Eigenschaften

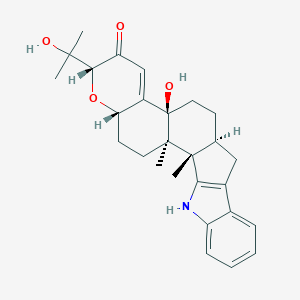

IUPAC Name |

(1S,2R,5S,7R,11S,14S)-11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3/t15-,21-,23-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNHBCIZLNNLRS-UBGQALKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H](O3)C(C)(C)O)[C@@]1(CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10972643 | |

| Record name | Paxilline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

57186-25-1, 1233509-81-3 | |

| Record name | Paxilline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57186-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyrano[2′′,3′′:5′,6′]benz[1′,2′:6,7]indeno[1,2-b]indol-3(4bH)-one, 5,6,6a,7,12,12b,12c,13,14,14a-decahydro-4b-hydroxy-2-(1-hydroxy-1-methylethyl)-12b,12c-dimethyl-, (2R,4bS,6aS,12bS,12cR,14aS)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233509-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paxilline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057186251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paxilline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10972643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paxilline from Penicillium paxilli | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAXILLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T9U9Z96L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252 °C | |

| Record name | Paxilline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030323 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.